(2E)-N-(3-methylbutyl)-3-(4-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-(3-methylbutyl)-3-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methylbutyl)-3-(4-nitrophenyl)acrylamide is 262.13174244 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymerization and Hydrogel Applications
- N-(4-iodo-1,3-diphenylbutyl) acrylamide, a related compound, has been studied for its potential in hydrophobic polymerization, useful for applications like enhanced oil recovery. Its structure allows for further modification reactions, making it a versatile monomer in polymer chemistry (Huang et al., 2019).
- Poly(N-isopropyl acrylamide), another variant, demonstrates thermoresponsive properties, making it significant in drug delivery research. Controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization are utilized to achieve desired properties (Convertine et al., 2004).
- Acrylamide derivatives have shown effectiveness as corrosion inhibitors for copper in acidic environments. This application is crucial in industrial settings where metal corrosion can be a significant issue (Abu-Rayyan et al., 2022).
Biomedical and Environmental Applications
- N-(4-nitrophenyl)acrylamide has been synthesized and characterized for potential biomedical applications. Its interaction with nucleic acid bases and proteins suggests applications in understanding chemical interactions relevant to cancer and other diseases (Tanış et al., 2019).
- Hydrogel microspheres derived from acrylamide-based polymers, including nitrophenyl acrylate, are being modified for diverse applications ranging from bioconjugate microspheres to hydrophobic and magnetic nanospheres, useful in biomedical and environmental fields (Kawaguchi et al., 1996).
- Hydrogels based on acrylamide polymers have also been studied for their ability to absorb heavy metal ions from aqueous media, highlighting their potential in environmental remediation and water purification (Javed et al., 2018).
Catalytic and Bioengineering Applications
- The behavior of p(N-isopropyl acrylamide) in aqueous solutions has been studied, underlining its significance in bioengineering applications like drug delivery and tissue engineering (Housni & Narain, 2007).
- Acrylamide derivatives have been used to synthesize nanocatalysts for reactions like the hydrogenation of 4-nitrophenol, demonstrating their potential in chemical synthesis and environmental applications (Jiang et al., 2021).
- In bioengineering, poly(N-isopropyl acrylamide) has been utilized for the nondestructive release of biological cells and proteins, a breakthrough in cell sheet engineering and tissue transplantation (Cooperstein & Canavan, 2010).
Properties
IUPAC Name |
(E)-N-(3-methylbutyl)-3-(4-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(2)9-10-15-14(17)8-5-12-3-6-13(7-4-12)16(18)19/h3-8,11H,9-10H2,1-2H3,(H,15,17)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMOOQJONUYTOP-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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